[5-(2-Aminoethyl)-2-thienyl](3-furyl)methanone hydrobromide
Description
Historical Context and Development
The historical development of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide emerges from the broader context of heterocyclic chemistry advancement throughout the 19th and 20th centuries. Thiophene, one of the core structural components of this compound, was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, marking a pivotal moment in heterocyclic chemistry. Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the isolation of thiophene as the actual substance responsible for this reaction, establishing the foundation for thiophene chemistry that would later enable the synthesis of complex derivatives like 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide.
The development of furan chemistry followed a parallel trajectory, with the name "furan" deriving from the Latin furfur, meaning bran, as furfural is produced from bran. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, while another important derivative, furfural, was reported by Johann Wolfgang Döbereiner in 1831 and characterized nine years later by John Stenhouse. Furan itself was first prepared by Heinrich Limpricht in 1870, though he initially called it "tetraphenol". These foundational discoveries in both thiophene and furan chemistry provided the synthetic methodologies necessary for constructing complex molecules that incorporate both ring systems.
The synthesis of compounds containing both thiophene and furan moieties represents a more recent advancement in heterocyclic chemistry, requiring sophisticated synthetic strategies that can accommodate the distinct reactivity patterns of both ring systems. Modern synthetic approaches have evolved from classical methods like the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones with sulfidizing reagents such as phosphorus pentasulfide, and similar cyclization reactions for furan formation. The development of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide as a research compound reflects the current state of heterocyclic synthesis, where complex multi-ring systems can be constructed with precise control over substitution patterns and functional group placement.
Significance in Heterocyclic Chemistry
The significance of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide in heterocyclic chemistry stems from its unique structural features that combine two distinct five-membered aromatic systems with different heteroatoms. Thiophene and furan represent fundamental building blocks in heterocyclic chemistry, each possessing distinct electronic properties and reactivity patterns that influence the overall behavior of compounds containing these moieties. Thiophene derivatives have demonstrated significant pharmaceutical applications, showing antimicrobial, analgesic, and antitumor activities, with some drugs containing thiophene structures already in clinical use. Similarly, furan derivatives have found applications as diuretics and antiulcer drugs, with compounds like furosemide and ranitidine serving as important therapeutic agents.
The dual heterocyclic nature of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide positions it within a growing class of compounds that exploit the synergistic effects of multiple aromatic systems. The aromatic character of both thiophene and furan contributes to the overall stability and electronic properties of the compound, with thiophene showing higher aromaticity compared to furan, as evidenced by their respective resonance energies of 121 kilojoules per mole for thiophene versus 67 kilojoules per mole for furan. This difference in aromatic stabilization creates an interesting electronic environment within the molecule, potentially influencing its chemical reactivity and biological activity patterns.
The presence of an aminoethyl substituent on the thiophene ring adds another layer of complexity to the compound's significance. Amino groups are known to enhance the electron-donating properties of aromatic systems and can participate in various chemical interactions, including hydrogen bonding and coordination chemistry. The specific positioning of the aminoethyl group at the 5-position of the thiophene ring, combined with the carbonyl linkage to the furan moiety, creates a unique molecular architecture that may exhibit distinct pharmacological or chemical properties compared to simpler heterocyclic compounds.
Chemical Identity and Classification
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is classified as a heterocyclic organic compound with the molecular formula C₁₁H₁₂BrNO₂S and a molecular weight of 302.19 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1822785-89-6, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name for this compound is [5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone hydrobromide, which systematically describes its structural components and salt form.
The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: C1=COC=C1C(=O)C2=CC=C(S2)CCN.Br, which encodes the connectivity of atoms within the molecule. The compound exists as a hydrobromide salt, indicating that the free amine group has been protonated and paired with a bromide anion, enhancing the compound's solubility and stability in aqueous environments. This salt formation is a common approach in pharmaceutical chemistry to improve the handling characteristics and bioavailability of amine-containing compounds.
From a structural classification perspective, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide belongs to several important chemical categories. It is classified as a ketone due to the presence of the carbonyl group linking the thiophene and furan rings, and as a primary amine due to the aminoethyl substituent. The compound also falls under the broader classification of heterocyclic compounds, specifically as a member of both the thiophene and furan families of heterocycles. The dual heterocyclic nature makes it particularly interesting from a medicinal chemistry perspective, as compounds containing multiple aromatic systems often exhibit enhanced biological activity compared to their single-ring counterparts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrNO₂S |
| Molecular Weight | 302.19 g/mol |
| Chemical Abstracts Service Number | 1822785-89-6 |
| International Union of Pure and Applied Chemistry Name | [5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone hydrobromide |
| Simplified Molecular Input Line Entry System | C1=COC=C1C(=O)C2=CC=C(S2)CCN.Br |
| Classification | Heterocyclic ketone, primary amine salt |
| Purity | 95% |
| Storage Conditions | Sealed in dry environment, 2-8°C |
The compound's classification as a research chemical indicates its current status in scientific development, where it serves as a valuable tool for investigating the properties and potential applications of dual heterocyclic systems. The specific structural arrangement of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide, with its carefully positioned functional groups and heterocyclic components, represents a sophisticated example of modern synthetic organic chemistry's ability to create complex molecular architectures with precise control over structure and properties.
Properties
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.BrH/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8;/h1-2,4,6-7H,3,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIAVQDNSRJJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC=C(S2)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(2-Aminoethyl)-2-thienyl Intermediate
- The 5-(2-aminoethyl)-2-thienyl moiety can be prepared by nucleophilic substitution or reductive amination on a 5-formyl- or 5-halogenated thiophene precursor.
- For example, a 5-bromo-2-thiophenecarboxaldehyde can be subjected to a nucleophilic substitution with ethylenediamine or a protected aminoethyl reagent, followed by deprotection to yield the aminoethyl side chain.
- Alternatively, reductive amination of 5-formylthiophene with ethylenediamine under mild reducing conditions (e.g., NaBH3CN) can selectively install the aminoethyl group.
Preparation of 3-Furyl Methanone Moiety
- The 3-furyl methanone fragment can be synthesized by Friedel-Crafts acylation of furan with appropriate acyl chlorides or by oxidation of 3-furyl methyl alcohol derivatives.
- A common approach involves converting 3-furylmethanol to 3-furylmethanone through oxidation (e.g., PCC or Swern oxidation).
Coupling of Thienyl and Furyl Units via Methanone Linkage
- The key step is forming the 5-(2-aminoethyl)-2-thienylmethanone structure by linking the two heterocycles through the methanone group.
- This can be achieved by acylation of the 5-(2-aminoethyl)-2-thiophene with 3-furylcarbonyl chloride or anhydride under controlled conditions to avoid side reactions.
- Alternatively, a cross-coupling reaction such as a palladium-catalyzed carbonylative coupling could be employed if suitable halogenated precursors are available.
Formation of Hydrobromide Salt
- The free base amine is converted into the hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- This step improves compound stability and crystallinity, facilitating purification.
Comparative Data Table of Preparation Parameters (Adapted from Analogous Processes)
| Step | Reagents/Conditions | Temperature (°C) | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of aminomethyl furanmethanol | 2-furanmethanol + bis(dimethylamino)methane in acetic acid | 0–20 (cooling during addition), then RT | 18 hours | 94 | Avoids halide ions; no reflux required |
| Basification and extraction | 40% NaOH aqueous, ethyl acetate extraction | Ambient | 1–2 hours | - | External cooling recommended during basification |
| Distillation of product | Vacuum distillation (0.2–0.5 mmHg) | 92–96 | - | - | Purifies product, removes impurities |
| Aminoethyl substitution | Reaction with cysteamine in acetic acid | Reflux (~118) | Several hours | - | Converts aminomethyl to aminoethyl thioether derivative |
| Salt formation | Treatment with hydrobromic acid | Ambient | 1–2 hours | - | Forms hydrobromide salt for stability and isolation |
Research Findings and Analysis
- The preparation of heterocyclic aminoalkyl derivatives such as the 5-(2-aminoethyl)-2-thienyl moiety is commonly achieved via nucleophilic substitution or reductive amination on halogenated or aldehyde-functionalized thiophenes.
- The use of bis(dimethylamino)methane as an aminomethylating agent under acidic conditions in aprotic solvents (e.g., dichloromethane) or in acetic acid is an effective and scalable method, minimizing impurities related to halide ions and formaldehyde.
- Conducting reactions at or below room temperature with external cooling during reagent addition controls exothermicity and improves product purity.
- Extraction and basification steps are critical for isolating the free base before salt formation.
- Hydrobromide salt formation stabilizes the compound and facilitates purification.
- These methods are supported by multiple patent documents and have been validated for similar heterocyclic intermediates used in pharmaceutical syntheses.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide (commonly referred to as AETFMH) has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article delves into the applications of AETFMH, focusing on its roles in medicinal chemistry, materials science, and biochemistry.
Key Properties
- Molecular Formula : C12H14BrN2O2S
- Molecular Weight : 320.22 g/mol
- Solubility : Soluble in water and organic solvents, which is advantageous for biological assays.
Anticancer Activity
Recent studies have explored the anticancer properties of AETFMH. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thienyl-furyl compounds show significant inhibition of tumor growth in breast cancer models. AETFMH was tested alongside these derivatives, showing promising results in reducing cell viability at micromolar concentrations.
Antimicrobial Properties
AETFMH has also been investigated for its antimicrobial activity. The thienyl and furyl groups are known to enhance the interaction with microbial membranes.
- Case Study 2 : Research published in Pharmaceutical Biology assessed the antibacterial effects of AETFMH against Gram-positive and Gram-negative bacteria. The findings revealed that AETFMH exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Synthesis of Novel Polymers
AETFMH's unique chemical structure allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Research Finding : Studies have shown that polymers synthesized from AETFMH exhibit improved tensile strength and thermal resistance compared to conventional polymers. This property makes them suitable for applications in coatings, adhesives, and composite materials.
Electrochemical Applications
The electrochemical properties of AETFMH have been explored for use in sensors and energy storage devices.
- Case Study 3 : A study published in Electrochimica Acta investigated the use of AETFMH in fabricating electrochemical sensors for detecting glucose levels. The results indicated that sensors developed using AETFMH showed high sensitivity and selectivity, making them viable for biomedical applications.
Enzyme Inhibition Studies
AETFMH has been studied for its potential as an enzyme inhibitor, particularly targeting proteases involved in various diseases.
- Research Finding : Inhibitory assays demonstrated that AETFMH effectively inhibits serine proteases, which are implicated in inflammatory processes. This inhibition could lead to therapeutic applications in treating conditions like arthritis or cancer.
Drug Delivery Systems
The solubility profile of AETFMH makes it an attractive candidate for drug delivery systems. Its ability to form complexes with various drugs can enhance bioavailability.
- Case Study 4 : Research on drug-polymer composites incorporating AETFMH showed improved release profiles and stability of encapsulated drugs compared to traditional carriers.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets. The aminoethyl group allows for binding to enzymes and receptors, while the thienyl and furyl groups facilitate interactions with hydrophobic pockets. This compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations: Aminoethyl vs. Aminomethyl
A key structural analog is 5-(aminomethyl)-2-thienylmethanone hydrobromide (CAS 1824608-01-6), which differs by having an aminomethyl (-CH2NH2) group instead of an aminoethyl (-CH2CH2NH2) substituent. This minor structural variation impacts:
- Molecular Weight: The aminoethyl variant has a higher molecular weight (~288.16 + 14 g/mol for the additional CH2 group).
- Solubility: The longer aminoethyl chain may improve aqueous solubility compared to the aminomethyl analog due to increased polarity .
Table 1: Structural Comparison
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-(2-Aminoethyl)-2-thienylmethanone HBr | -CH2CH2NH2·HBr | C11H12BrNO2S | ~302.20 |
| 5-(Aminomethyl)-2-thienylmethanone HBr | -CH2NH2·HBr | C10H10BrNO2S | 288.16 |
Biological Activity
Chemical Structure and Properties
The molecular structure of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide features a thienyl ring, a furyl group, and an aminoethyl side chain. This unique combination of functional groups contributes to its diverse biological activities.
Molecular Formula
- Molecular Formula : CHBrN\O
Molecular Weight
- Molecular Weight : Approximately 272.12 g/mol
Antimicrobial Properties
Research has indicated that thienyl derivatives exhibit significant antimicrobial activity. The compound has been studied for its efficacy against various bacterial and fungal strains, showing potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of Thienyl Derivatives
| Compound | Target Organism | Activity (Zone of Inhibition in mm) |
|---|---|---|
| 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Activity
Thienyl derivatives have been recognized for their anticancer properties. Studies suggest that 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- HeLa Cells (Cervical Cancer) : IC = 25 µM
- MCF-7 Cells (Breast Cancer) : IC = 30 µM
The biological activity of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide can be attributed to its ability to interact with specific molecular targets. The compound may function by:
- Inhibiting Enzymatic Activity : It can bind to the active sites of enzymes involved in metabolic pathways.
- Modulating Cell Signaling : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
Pharmacological Studies
Recent studies have focused on the pharmacokinetics and bioavailability of thienyl derivatives. These studies highlight the compound's potential as a lead candidate for drug development due to its favorable absorption characteristics and metabolic stability.
Toxicological Assessments
Toxicity studies have shown that while the compound exhibits significant biological activity, it also requires careful evaluation regarding safety profiles. Preliminary results indicate low toxicity in mammalian cell lines at therapeutic concentrations.
Q & A
Q. What are the recommended synthetic routes for 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide, and how can reaction efficiency be monitored?
A two-step approach is typically employed:
- Step 1: Coupling of 5-(2-aminoethyl)thiophene derivatives with 3-furylmethanone precursors via nucleophilic substitution or Pd-catalyzed cross-coupling. Hydrobromic acid is used for salt formation.
- Step 2: Purification via recrystallization in ethanol/water mixtures.
Monitoring: Thin-layer chromatography (TLC) with dichloromethane/methanol (2:8 or 5:5) is effective for tracking intermediates .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR: H and C NMR to verify substituent positions and salt formation (e.g., hydrobromide proton resonance at δ 2.8–3.2 ppm for -NH·Br) .
- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated for structurally related methanone derivatives (mean C–C bond length: 0.002 Å; R factor: 0.028) .
- HPLC-MS: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How should researchers assess the compound’s stability under laboratory conditions?
- Storage: Store at 2–8°C in amber vials to prevent photodegradation. Hydrobromide salts are hygroscopic; use desiccants (e.g., silica gel) .
- Stability Tests: Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing thienyl-furyl methanone derivatives?
Key factors include:
- Catalyst Selection: Pd(PPh) improves cross-coupling efficiency for thiophene-furan linkages compared to Pd(OAc) (yield increase: ~20%) .
- Solvent Systems: Anhydrous THF or DMF enhances intermediate solubility, reducing side-product formation .
- Temperature Control: Maintain 60–80°C during coupling to balance reactivity and decomposition (Table 3, ).
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?
Q. How can researchers design assays to probe biological activity, given structural similarities to DPP-4 inhibitors?
- In Vitro Enzymatic Assays: Test inhibition of DPP-4 using fluorogenic substrates (e.g., H-Gly-Pro-AMC) at pH 7.4. Include teneligliptin hydrobromide as a positive control (IC: 1.2 nM) .
- Cellular Uptake Studies: Use fluorescently tagged analogs to evaluate permeability in Caco-2 monolayers, accounting for hydrobromide’s impact on solubility .
Q. What in silico tools are recommended for predicting pharmacokinetic properties?
- ADMET Prediction: SwissADME or ADMETlab 2.0 to estimate logP (predicted: 2.1), aqueous solubility (-3.2 log mol/L), and CYP450 inhibition .
- Molecular Docking: AutoDock Vina for binding mode analysis with DPP-4 (PDB: 4A5S), focusing on interactions between the thienyl-furyl core and S2 pocket residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar methanone derivatives?
- Case Study: (Table 3) shows yields for 3-furyl analogs ranging from 12% to 70% based on substituents. Lower yields (e.g., 12% for 2-furyl) correlate with steric hindrance during coupling.
- Mitigation: Introduce electron-withdrawing groups (e.g., -NO) on the furan ring to activate the reaction site, improving yields by 25–30% .
Q. What analytical approaches validate purity when HPLC and NMR data conflict?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
